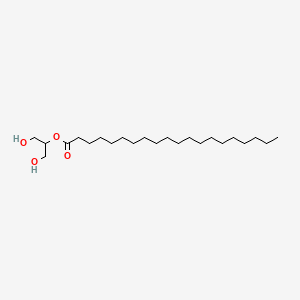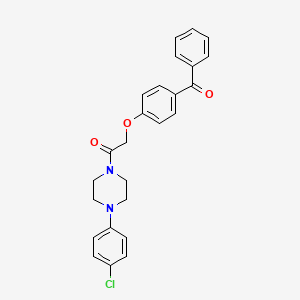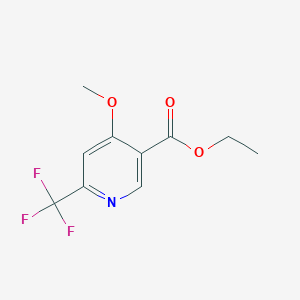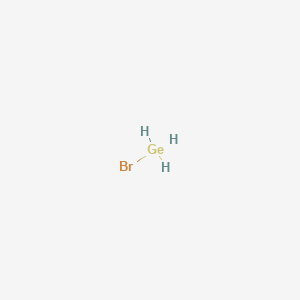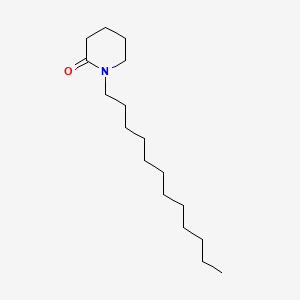![molecular formula C12H12 B14162262 tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene CAS No. 97253-51-5](/img/structure/B14162262.png)
tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracyclo[62113,602,7]dodeca-2(7),4,9-triene is a polycyclic hydrocarbon with a unique structure characterized by four fused rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the polycyclic structure .
Industrial Production Methods
Industrial production methods for tetracyclo[62113,6 advancements in catalytic processes and polymerization techniques may offer scalable methods for its production .
化学反应分析
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light.
Major Products Formed
The major products formed from these reactions include various oxygenated, halogenated, and hydrogenated derivatives of this compound .
科学研究应用
Tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure.
Industry: Utilized in the production of advanced materials with specific mechanical and thermal properties.
作用机制
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene involves its interaction with various molecular targets and pathways. The compound’s polycyclic structure allows it to engage in multiple types of chemical interactions, including π-π stacking and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
相似化合物的比较
Similar Compounds
Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene: Another polycyclic hydrocarbon with a similar structure but different ring fusion patterns.
Norbornene: A simpler bicyclic compound that serves as a precursor in the synthesis of more complex polycyclic structures.
Uniqueness
Tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene is unique due to its highly strained polycyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis .
属性
CAS 编号 |
97253-51-5 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene |
InChI |
InChI=1S/C12H12/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-4,7-10H,5-6H2 |
InChI 键 |
KWPLEXGYQPSPLP-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC1C3=C2C4CC3C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[4-[bis(2-cyanoethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14162182.png)
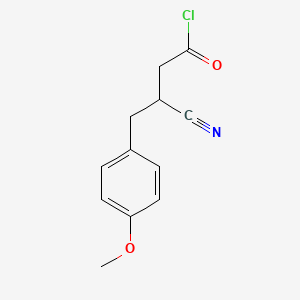
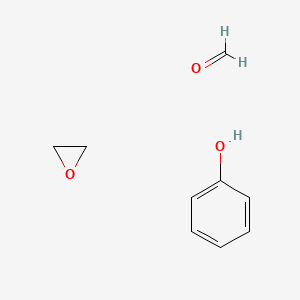
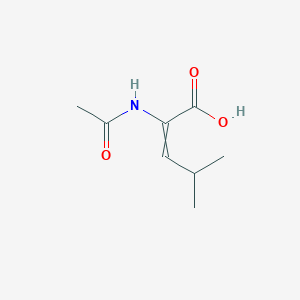
![Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside](/img/structure/B14162220.png)
![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162226.png)
![5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14162232.png)
